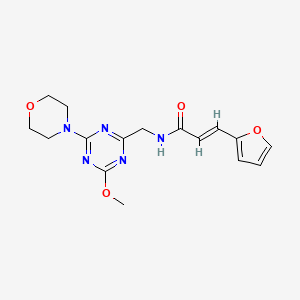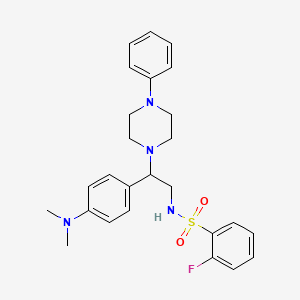
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C26H31FN4O2S and its molecular weight is 482.62. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
COX-2 Inhibitor Development
This compound is related to the synthesis and evaluation of derivatives aimed at inhibiting cyclooxygenase-2 (COX-2) enzymes. The introduction of specific functional groups, such as a fluorine atom, has been shown to preserve COX-2 potency and significantly increase selectivity against COX-1, leading to the development of potent, highly selective, and orally active COX-2 inhibitors. These inhibitors are being explored for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Antimicrobial Activity
Research into the antimicrobial properties of similar compounds has uncovered high activity against Mycobacterium smegmatis. This work involves the synthesis of Schiff bases and their derivatives, offering insights into developing new antimicrobial agents (Yolal et al., 2012).
Insecticide Development
Flubendiamide, a compound with a unique chemical structure that includes novel substituents like the heptafluoroisopropyl group, demonstrates extremely strong insecticidal activity against lepidopterous pests, including resistant strains. Its novel mode of action differentiates it from commercial insecticides and highlights its potential for integrated pest management programs (Tohnishi et al., 2005).
Antiproliferative Activity
The synthesis of quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides and their evaluation against breast cancer cell lines have shown significant antiproliferative activity. This research indicates the potential for developing effective cancer therapeutics (Kumar et al., 2019).
Intracellular Calcium Activity
Studies on substituted 1,4-benzoxazines bearing an amino side chain reveal moderate activity on intracellular calcium. These findings contribute to the understanding of molecular interactions affecting calcium signaling, with potential implications for developing drugs targeting cardiovascular diseases (Bourlot et al., 1998).
N-Demethylation of Amides
Research on the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant highlights innovative methodologies in organic synthesis. This process involves successive single-electron transfer, hydrogen-atom transfer, and hydrolysis, offering new pathways for synthesizing N-demethylated amides (Yi et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2S/c1-29(2)22-14-12-21(13-15-22)25(20-28-34(32,33)26-11-7-6-10-24(26)27)31-18-16-30(17-19-31)23-8-4-3-5-9-23/h3-15,25,28H,16-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGQXCPSALPFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2683067.png)
![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)
![N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2683070.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2683071.png)
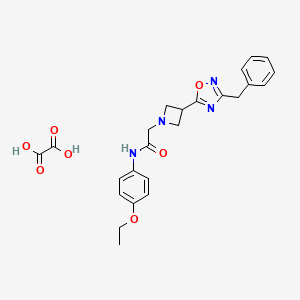
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2683074.png)
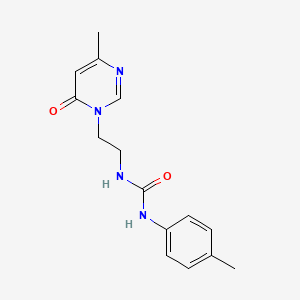

![2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2683085.png)
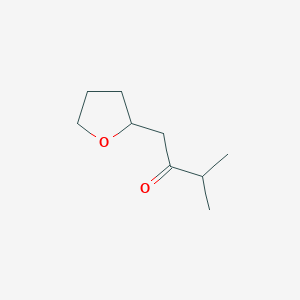
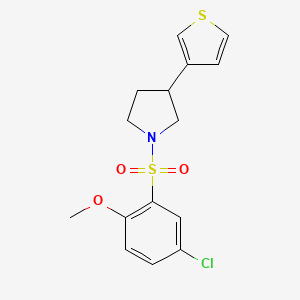
![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683088.png)
![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2683089.png)
